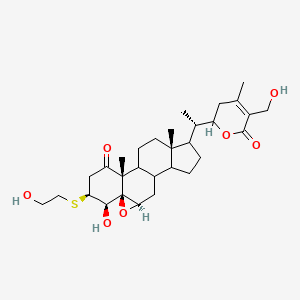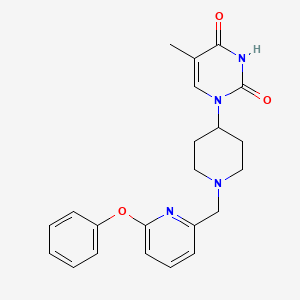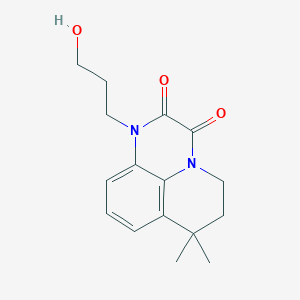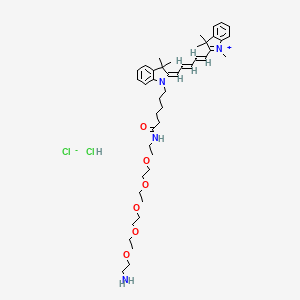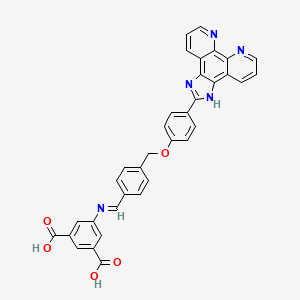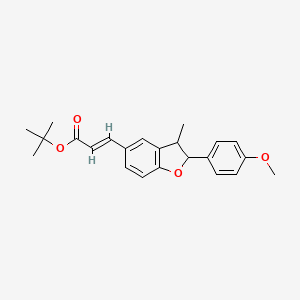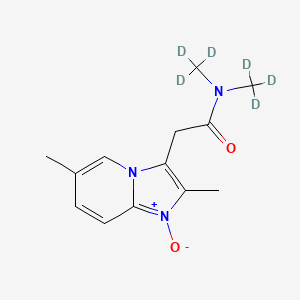
Desmethylphenyl-methyl Zolpidem N-Oxide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a deuterated analog of Desmethylphenyl-methyl Zolpidem N-Oxide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of zolpidem derivatives. The presence of deuterium atoms in the molecule helps in tracing the compound in biological systems using mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 involves multiple steps, starting from the parent compound, Zolpidem. The process typically includes:
Deuteration: Introduction of deuterium atoms into the parent compound.
Oxidation: Conversion of the methyl group to an N-oxide group.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Controlled Oxidation: Employing specific oxidizing agents under controlled conditions to achieve the desired N-oxide formation.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxides or hydroxylated derivatives.
Reduction: Conversion to the parent amine or partially reduced intermediates.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is widely used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of zolpidem derivatives.
Metabolic Pathway Analysis: Tracing metabolic pathways using mass spectrometry due to the presence of deuterium atoms.
Drug Interaction Studies: Investigating interactions with other drugs and their impact on metabolism.
Biological Research: Studying the effects of zolpidem derivatives on various biological systems.
Mecanismo De Acción
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 exerts its effects by:
Binding to GABA_A Receptors: Similar to zolpidem, it binds to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system.
Enhancing GABAergic Activity: Increases the inhibitory effects of GABA, leading to sedative and hypnotic effects.
Molecular Targets: Primarily targets the alpha-1 subunit of the GABA_A receptor, which is responsible for its sedative properties.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: The parent compound, used as a sedative and hypnotic.
Desmethyl Zolpidem: A metabolite of zolpidem with similar pharmacological properties.
Zolpidem N-Oxide: Another derivative with distinct metabolic and pharmacokinetic characteristics.
Uniqueness
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing and studying the pharmacokinetics and metabolism of zolpidem derivatives. Its deuterated nature allows for precise mass spectrometric analysis, providing detailed insights into metabolic pathways and drug interactions.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
253.33 g/mol |
Nombre IUPAC |
2-(2,6-dimethyl-1-oxidoimidazo[1,2-a]pyridin-1-ium-3-yl)-N,N-bis(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3 |
Clave InChI |
GJNYTXWYMKUURG-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)CC1=C([N+](=C2N1C=C(C=C2)C)[O-])C)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


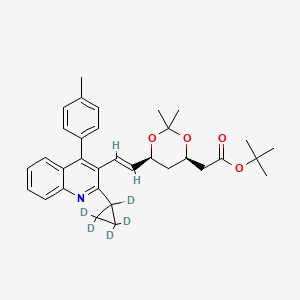
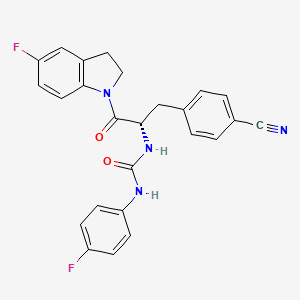

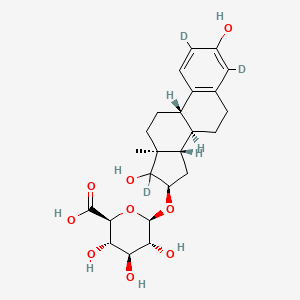


![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
